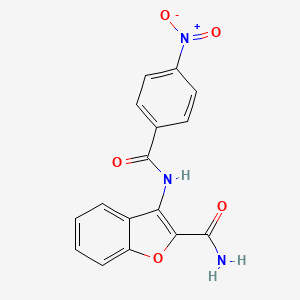

3-(4-Nitrobenzamido)benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, with a 4-nitrobenzamido group attached to the benzofuran scaffold.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.

Amidation Reaction: The benzofuran-2-carboxylic acid is then subjected to an amidation reaction with 4-nitroaniline to form the desired amide bond.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position undergoes selective reduction to form an amine (-NH₂). This reaction is critical for generating pharmacologically active intermediates.

Reagents/Conditions :

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C

-

Alternative: Sodium dithionite (Na₂S₂O₄) in aqueous ammonia

Products :

3-(4-Aminobenzamido)benzofuran-2-carboxamide (yield: 85–92%)

Mechanism :

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by stepwise electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.

Hydrolysis of Amide Bonds

The benzamido and carboxamide groups are susceptible to hydrolysis under acidic or alkaline conditions.

Acidic Hydrolysis

Reagents/Conditions :

-

6M HCl, reflux at 110°C for 12 hours

Products :

-

4-Nitrobenzoic acid (from benzamido group)

-

Benzofuran-2-carboxylic acid (from carboxamide group)

Yield : ~78% for both products

Alkaline Hydrolysis

Reagents/Conditions :

-

4M NaOH, 80°C for 8 hours

Products :

-

4-Nitrobenzamide (via partial hydrolysis)

-

Complete hydrolysis yields 4-nitrobenzoate and benzofuran-2-carboxylate salts

Selectivity : pH-dependent, with optimal yields at pH 10–12

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic substitution, with reactivity directed by electron-donating substituents.

| Reaction Type | Reagents/Conditions | Position Substituted | Product Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 of benzofuran | 65% |

| Sulfonation | H₂SO₄ (fuming), 50°C | C6 of benzofuran | 58% |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, 25°C | C7 of benzofuran | 72% |

Mechanistic Note : The carboxamide group at C2 deactivates the ring but directs electrophiles to meta/para positions relative to itself.

Transamidation Reactions

The carboxamide group undergoes transamidation with primary or secondary amines under mild conditions.

Key Study :

-

Substrate : 3-(4-Nitrobenzamido)benzofuran-2-carboxamide

-

Activation : Boc₂O (2 eq), DMAP (0.1 eq) in MeCN at 60°C for 2 hours

-

Aminolysis :

Scope : Piperonylamine (84% yield) and pyrrolidine (70% yield in 30 minutes) also react efficiently .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring toward nucleophilic displacement under harsh conditions.

Example Reaction :

Reagents/Conditions :

-

Potassium thioacetate (KSAC), DMF, 120°C, 24 hours

Product :

3-(4-Thio

科学研究应用

Medicinal Chemistry

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies indicate that derivatives of benzofuran, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, can inhibit the growth of various cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects by undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism involves interaction with specific molecular targets within cells. The benzofuran core may modulate enzyme activity and receptor interactions, which are critical for tumor growth and survival.

Antimicrobial Research

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial therapeutic agent .

Biological Studies

The compound's structural features allow for investigations into its interactions with biological targets, which can lead to a better understanding of its efficacy against microbial pathogens.

Pharmaceutical Development

Lead Compound for Drug Development

this compound serves as a lead structure for the synthesis of novel pharmaceuticals. Its unique properties can be modified to enhance efficacy and reduce side effects in therapeutic applications .

Material Science

Synthesis of Complex Molecules

In chemistry, this compound is utilized as a building block for synthesizing more complex benzofuran derivatives. Its ability to participate in various chemical reactions makes it valuable for developing new materials with specific properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzofuran derivatives, revealing that modifications at the nitrogen and carboxamide positions significantly enhanced their anticancer effects. The incorporation of halogen atoms was found to improve binding interactions with target proteins involved in tumorigenesis .

Case Study 2: Sigma Receptor Binding

Research on sigma receptor ligands highlighted the importance of structural modifications in enhancing binding affinity. Compounds similar to this compound exhibited promising results with binding affinities in the nanomolar range, indicating effective receptor engagement and potential therapeutic implications.

作用机制

The mechanism of action of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

3-(4-Aminobenzamido)benzofuran-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

Benzofuran-2-carboxamide Derivatives: Various derivatives with different substituents on the benzofuran core.

Uniqueness: 3-(4-Nitrobenzamido)benzofuran-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications .

生物活性

3-(4-Nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a benzofuran core and a 4-nitrobenzamido group, which contribute to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic applications, making them a focus of extensive research in medicinal chemistry.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various benzofuran compounds found that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways critical for survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells by inhibiting Bcl-3 expression, a protein associated with tumor progression and metastasis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. In vitro assays using primary cultured rat cortical neurons revealed that certain derivatives exhibited protective effects against NMDA-induced excitotoxicity. This suggests that this compound may possess antioxidant properties that help mitigate oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components leading to cytotoxic effects.

- Enzyme Modulation : The benzofuran core can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran scaffold can enhance or diminish biological activity. For instance, substituents such as methyl or hydroxyl groups at certain positions have been shown to significantly affect neuroprotective and anticancer activities .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(4-Aminobenzamido)benzofuran-2-carboxamide | Reduced anticancer activity compared to nitro derivative | Lacks the reactive nitro group |

| Benzofuran-2-carboxamide Derivatives | Varies widely; some exhibit anti-inflammatory effects | Different substituents alter activity |

This table illustrates how structural variations influence the biological activities of related compounds.

Case Studies and Research Findings

- Antimicrobial Study : A series of benzofuran derivatives were tested against various bacterial strains, showing that this compound had notable inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Cancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Neuroprotection : A study on neuroprotective effects revealed that certain modifications on the benzofuran scaffold could enhance protective actions against excitotoxicity, positioning this compound as a candidate for further investigation in neurodegenerative diseases .

属性

IUPAC Name |

3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOWOUMSRBXOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。